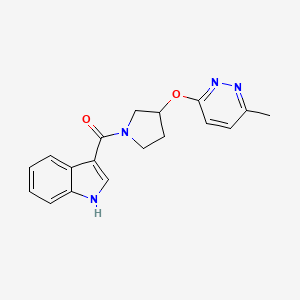

(1H-indol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

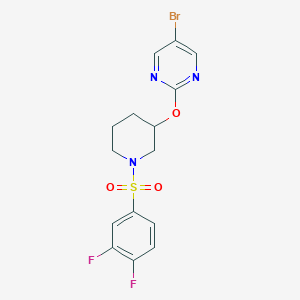

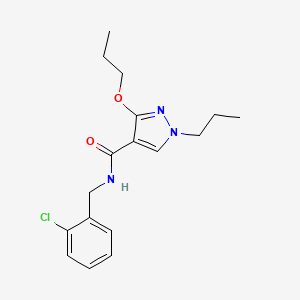

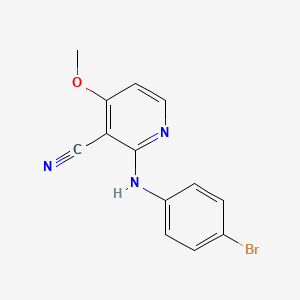

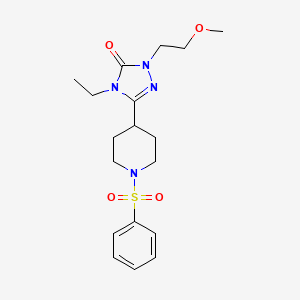

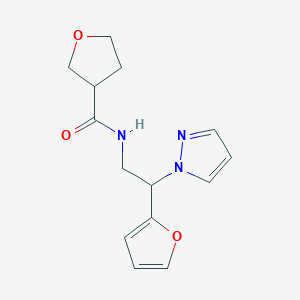

The compound “(1H-indol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains an indole ring, a pyridazine ring, and a pyrrolidine ring . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridazine is a six-membered ring with two nitrogen atoms opposite each other. Pyrrolidine is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and pyridazine rings are aromatic, meaning they have a special stability due to delocalized electrons . The pyrrolidine ring is a type of amine, which could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The indole ring is electron-rich and could potentially undergo electrophilic aromatic substitution reactions . The pyrrolidine ring could potentially be involved in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charges or polar bonds .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

The pyrrolidine ring has been investigated for its anticonvulsant properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy in animal models. Notably, compound 62b exhibited promising anticonvulsant activity, with an ED50 value of 62.14 mg/kg in the maximal electroshock seizure (MES) test. This suggests its potential as an antiepileptic agent .

Anti-Inflammatory Effects

The pyrrolidine scaffold has also been explored for its anti-inflammatory properties. Researchers have studied derivatives of this compound to assess their ability to modulate inflammatory pathways. Further investigations are needed to elucidate the precise mechanisms and potential clinical applications .

Analgesic Properties

Certain pyrrolidine derivatives, including those related to our compound of interest, have shown analgesic effects in preclinical studies. These compounds may interact with pain receptors or modulate neurotransmitter pathways, making them interesting candidates for pain management .

Anticancer Potential

Pyrrolidine-based compounds have drawn attention in cancer research. While specific studies on our compound are limited, the pyrrolidine ring’s structural features make it an attractive scaffold for designing novel anticancer agents. Researchers are exploring its interactions with cancer-related targets and evaluating its cytotoxicity against tumor cells .

Enzyme Inhibition

The pyrrolidine ring can serve as a pharmacophore for enzyme inhibitors. Researchers have investigated derivatives targeting enzymes involved in various diseases, such as kinases, proteases, and oxidoreductases. Our compound may exhibit inhibitory activity against specific enzymes, contributing to its therapeutic potential .

Neuroprotective Effects

Given the pyrrolidine ring’s ability to modulate neuronal pathways, it is plausible that our compound could have neuroprotective effects. Researchers are exploring its impact on neurodegenerative diseases and neuronal cell viability .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1H-indol-3-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-6-7-17(21-20-12)24-13-8-9-22(11-13)18(23)15-10-19-16-5-3-2-4-14(15)16/h2-7,10,13,19H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYXWILIORVFIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-indol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2535294.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2535304.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2535307.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2535309.png)